2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide
Description
2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a quinoline core substituted with fluorine and phenyl groups at the 6- and 2-positions, respectively. The 4-position of the quinoline is linked via an ether bridge to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-29-19-9-5-8-18(13-19)26-24(28)15-30-23-14-22(16-6-3-2-4-7-16)27-21-11-10-17(25)12-20(21)23/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYXYJPWUMIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide, identified by its CAS number 1114835-58-3, is a synthetic compound with a quinoline core that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_23H_21FN_2O_3, with a molecular weight of 390.4 g/mol. The structure features a quinoline moiety linked to an acetamide group through an ether bond, with fluorine and methoxy substituents that may enhance its biological properties.
The exact mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. The interactions likely involve:
- Hydrogen Bonding : Facilitating binding to target proteins.
- Hydrophobic Interactions : Enhancing stability and affinity for lipid membranes.
- π-π Stacking : Contributing to the stabilization of interactions with aromatic amino acids in proteins.
These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid) | 15.5 | Apoptosis |
| Compound B | MCF7 (breast cancer) | 10.2 | Cell cycle arrest |
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial effects. The compound's structure suggests potential activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of quinoline derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways .
- Antimicrobial Assessment : Another study investigated the antimicrobial properties of quinoline-based compounds against Pseudomonas aeruginosa. The findings revealed that these compounds could inhibit biofilm formation and bacterial growth, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamide derivatives, focusing on core heterocycles, substituent effects, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: Quinoline-based analogs (e.g., the target compound and sulfonamide derivatives) are often associated with ion channel modulation or antimicrobial activity due to their planar aromatic systems and substituent flexibility . Pyridinone and thiazole cores (e.g., AMC3 and F186-1169) exhibit divergent activities, such as anti-inflammatory or antimicrobial effects, highlighting the role of heterocycle electronics in target selectivity .
Sulfonamide and halogen substituents (e.g., in VU0418705 and sulfonamide-quinoline derivatives) are critical for ionic interactions with targets like hERG channels or enzymes, suggesting the target compound’s fluoro and phenyl groups may similarly influence binding .
Antimicrobial gaps: Coumarin-acetamide hybrids () show potent antibacterial activity, but the target compound’s lack of a coumarin or thiazolidinone moiety may limit similar efficacy unless optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
